molecular formula C23H17N3O5 B3205636 1-benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040651-87-3

1-benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B3205636
CAS No.: 1040651-87-3
M. Wt: 415.4 g/mol
InChI Key: DOPUMDJSIMDKDR-UHFFFAOYSA-N
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Description

1-Benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide is a sophisticated hybrid molecule designed for multi-target-directed ligand (MTDL) discovery, particularly in the fields of neurodegenerative diseases and oncology. This compound strategically integrates a dihydropyridazinone moiety with a chromene-carbohydrazide scaffold, two structural classes renowned for their diverse biological activities . The chromene (benzopyrone) core is a privileged structure in medicinal chemistry, known to exhibit inhibitory activity against a range of enzyme targets, including cholinesterases (AChE, BChE) and β-secretase (BACE-1), which are pivotal in the pathology of Alzheimer's disease . Furthermore, chromene derivatives have demonstrated potential in targeting inflammatory pathways through interactions with enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), and some analogs have shown cytotoxic activity against cancer cell lines such as breast cancer MCF-7 cells . The carbohydrazide linker (-CO-NH-NH-CO-) in this molecule is a critical feature that can enhance solubility and provide a flexible spacer, potentially allowing the molecule to bridge distinct binding sites within a single enzyme or interact with multiple biological targets simultaneously . This makes it an excellent candidate for probing complex disease mechanisms that involve interconnected pathways. Researchers can utilize this compound as a key intermediate or a primary scaffold in high-throughput screening assays to identify new leads for the development of therapies for Alzheimer's disease, chronic inflammation, and specific cancer types. The molecular structure is designed to facilitate hydrogen bonding, π-stacking, and other key interactions with protein targets, which can be validated through kinetic studies and molecular docking simulations . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct thorough characterization and biological profiling to fully elucidate its mechanism of action and specific research value.

Properties

IUPAC Name

1-benzyl-6-oxo-N'-(4-oxochromene-2-carbonyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c27-18-12-20(31-19-9-5-4-8-17(18)19)23(30)25-24-22(29)16-10-11-21(28)26(14-16)13-15-6-2-1-3-7-15/h1-12,14H,13H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPUMDJSIMDKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and antiproliferative properties, supported by case studies and research findings.

Chemical Structure

The compound features a unique structure that includes a dihydropyridine core, a chromene moiety, and a carbohydrazide functional group. This structural diversity is believed to contribute to its varied biological activities.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria.

Table 1: Antibacterial Activity Against Different Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coli31.25 - 125 μM

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity.

Table 2: Antifungal Activity Against Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans31.25 μM
Aspergillus niger62.5 μM

The compound's antifungal activity is attributed to its ability to disrupt cell membrane integrity and inhibit fungal growth .

Antiproliferative Activity

The antiproliferative effects of the compound have been investigated in various cancer cell lines.

Table 3: Antiproliferative Activity in Cancer Cell Lines

Cell LineIC50 (μM)
HeLa0.058
A5490.035
MDA-MB-2310.021

These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on MRSA Inhibition : A study demonstrated that the compound exhibited moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL .
  • Cytotoxicity Assessment : Research conducted on various cancer cell lines indicated that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent .
  • Combination Therapy : The compound has been evaluated in combination with standard antibiotics, showing synergistic effects that enhance antibacterial activity against resistant strains .

Scientific Research Applications

Pharmacological Research

The structural attributes of this compound suggest several pharmacological applications:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. Research could investigate the binding affinity of this compound to calcium channels, which may have implications for cardiovascular therapies.
  • Antimicrobial Activity : The carbohydrazide group may provide a basis for exploring antimicrobial properties. Studies could involve testing against various bacterial and fungal strains to evaluate efficacy.

Cancer Research

Given the structural similarities to known antitumor agents, this compound could be explored for its potential anti-cancer properties. The dual functionality as a dihydropyridine and chromone may enhance its pharmacological profile compared to other compounds in the same class.

Neuroprotective Studies

The potential neuroprotective effects of compounds with similar structures have been documented. Investigating the neuroprotective capabilities of 1-benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide could reveal new therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

While specific case studies on this compound are scarce, analogous compounds have been studied extensively. For instance:

Compound NameBiological ActivityReference
Dihydropyridine derivativesCalcium channel blockade
Chromone derivativesAnticancer and anti-inflammatory
Hydrazone derivativesAntimicrobial properties

These studies highlight the potential biological activity that may be extrapolated to this compound.

Comparison with Similar Compounds

Structural Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents (R1, R2) Core Structure Molecular Weight Key Functional Groups CAS/References
1-Benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide (Target) R1 = Benzyl; R2 = 4-Oxo-chromene-2-carbonyl Dihydropyridine ~407.35* Chromene, Hydrazide, Benzyl Not provided
6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide R1 = H; R2 = Benzylidene Dihydropyridazine ~260.25 Pyridazine, Benzylidene hydrazide 332040-94-5
1-(4-Chlorobenzyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1,6-dihydropyridine-3-carbohydrazide R1 = 4-Chlorobenzyl; R2 = Substituted pyridinyl Dihydropyridine ~490.79 Chlorine, Trifluoromethyl, Chlorobenzyl 246022-33-3
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide R1 = Methyl; R2 = H Dihydropyridine ~153.14 Methyl, Hydrazide 6507CC
N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carbohydrazide R1 = 3-Trifluoromethylbenzyl; R2 = Substituted pyridinyl Dihydropyridine ~490.79 Trifluoromethyl (×2), Chlorine 246022-32-2

*Calculated based on molecular formula.

Physicochemical Properties

  • Lipophilicity (logP) :
    • The target compound’s chromene and benzyl groups likely increase logP compared to simpler analogs like 1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide (logP ~0.5–1.0). The trifluoromethyl-substituted analogs (e.g., ) exhibit higher logP (~3.0–3.5) due to halogenation.
  • Solubility :
    • The chromene-carbonyl group in the target compound may reduce aqueous solubility compared to unsubstituted hydrazides (e.g., ). Trifluoromethyl and chlorobenzyl groups further decrease solubility .
  • Molecular Weight :
    • The target compound (~407 g/mol) is heavier than pyridazine analogs (~260 g/mol) but lighter than trifluoromethylated derivatives (~490 g/mol) .

Key Research Findings

Pyridazine vs.

Impact of Halogenation :

  • Chlorine and trifluoromethyl groups (e.g., ) improve membrane permeability but may increase toxicity risks.

Chromene Functionality :

  • The chromene moiety in the target compound could enable fluorescence-based tracking in biological systems, a feature absent in simpler analogs .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of dihydropyridine-carbohydrazide derivatives typically involves multi-step condensation reactions. For example:

  • Step 1 : Condensation of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with hydrazine to form the carbohydrazide intermediate.
  • Step 2 : Reaction with 4-oxo-4H-chromene-2-carbonyl chloride under reflux in anhydrous solvents (e.g., THF or DMF) with a base (e.g., triethylamine) to form the final product .
    Optimization Tips :
  • Use spectroscopic monitoring (e.g., TLC or HPLC) to track intermediate formation.
  • Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yields (reported 66–82% in similar syntheses) .
  • Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the compound?

  • 1H/13C NMR : Identify key protons and carbons:
    • The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and methylene bridge (δ ~4.8 ppm).
    • Chromene carbonyl carbons (δ ~175–180 ppm) and dihydropyridine ring carbons (δ 160–165 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H stretches (hydrazide at ~3200–3300 cm⁻¹) .
    Validation : Compare experimental peaks with computational predictions (e.g., Gaussian 09W) to resolve ambiguities .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets like Glucosamine-6-Phosphate Synthase (GlmS)?

Methodology :

  • Target Preparation : Retrieve GlmS’s crystal structure (PDB ID) and prepare it (remove water, add hydrogens) using tools like AutoDock Tools.
  • Ligand Preparation : Optimize the compound’s 3D structure (e.g., Gaussian 09W) and assign partial charges .
  • Docking : Use AutoDock Vina or GOLD to simulate binding. Focus on residues involved in substrate binding (e.g., Asp-452, Lys-485 in GlmS).
    Analysis :
  • Validate docking poses with experimental bioassays (e.g., IC50 measurements).
  • Address contradictions (e.g., predicted high affinity but low activity) by checking protonation states or solvation effects .

Q. How to resolve discrepancies between calculated and observed elemental analysis data?

Example : reports a 0.5% deviation in carbon content for similar compounds. Strategies :

  • Re-purification : Repeat column chromatography to remove impurities.
  • Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions.
  • Hydrate/Solvent Check : Perform TGA/DSC to detect unaccounted solvent molecules in the crystal lattice .

Q. What crystallographic methods (e.g., SHELX) are suitable for resolving the compound’s crystal structure?

Procedure :

  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL for structure solution via direct methods. Refine anisotropic displacement parameters and validate with R-factor (<5%) .
    Challenges : Address twinning or disorder in the benzyl/chromene moieties by using TWINABS for data scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide

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